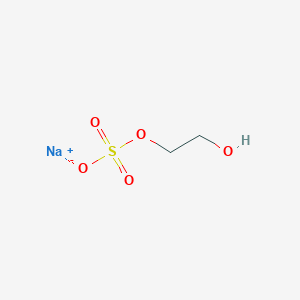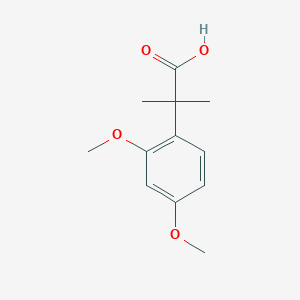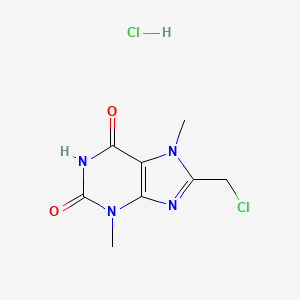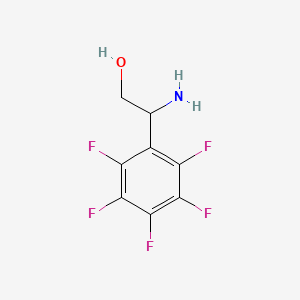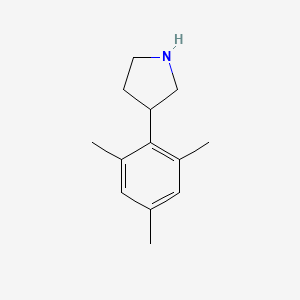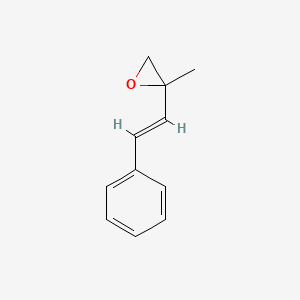
2-Methyl-2-(2-phenylethenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(2-phenylethenyl)oxirane is an organic compound with the molecular formula C11H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a phenylethenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-phenylethenyl)oxirane typically involves the epoxidation of 2-Methyl-2-(2-phenylethenyl)propene. One common method is the reaction of 2-Methyl-2-(2-phenylethenyl)propene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_8 + \text{mCPBA} \rightarrow \text{C}_9\text{H}_8\text{O} + \text{mCPBA} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding diols. For example, treatment with osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) results in the formation of a diol.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed:
Diols: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Oxiranes: Formed through nucleophilic substitution reactions
Aplicaciones Científicas De Investigación
2-Methyl-2-(2-phenylethenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(2-phenylethenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications, where the compound acts as an electrophile, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparación Con Compuestos Similares
2-Methyl-2-phenyl-oxirane: Similar in structure but lacks the phenylethenyl group.
2-Methyl-2-(2-methylphenyl)oxirane: Contains a methyl group instead of a phenylethenyl group.
2-Phenyl-2-methyloxirane: Similar but with a different substitution pattern on the oxirane ring.
Uniqueness: 2-Methyl-2-(2-phenylethenyl)oxirane is unique due to the presence of the phenylethenyl group, which imparts distinct reactivity and properties compared to other oxiranes. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific characteristics.
Propiedades
Fórmula molecular |
C11H12O |
|---|---|
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
2-methyl-2-[(E)-2-phenylethenyl]oxirane |
InChI |
InChI=1S/C11H12O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ |
Clave InChI |
DPIXTJAOZPBCGF-BQYQJAHWSA-N |
SMILES isomérico |
CC1(CO1)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC1(CO1)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


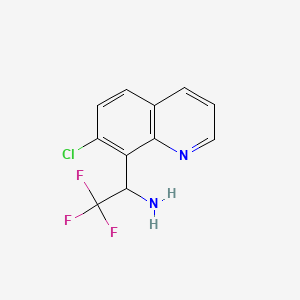
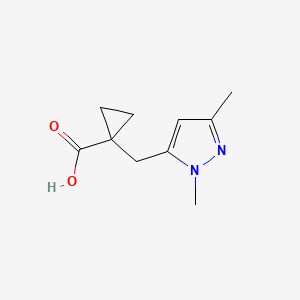

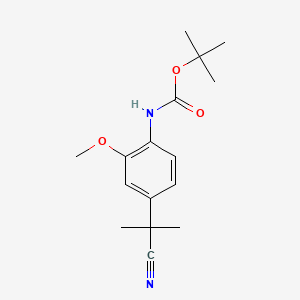
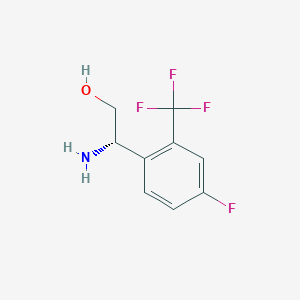

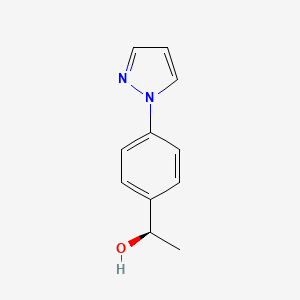
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
